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Compound of Interest

Compound Name: Octachlorotrisilane

Cat. No.: B080584

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup
and delivery of octachlorotrisilane (SisCls), a precursor for the deposition of silicon-based thin
films.

Introduction

Octachlorotrisilane (SisCls) is a liquid precursor used in chemical vapor deposition (CVD) and
atomic layer deposition (ALD) processes to grow silicon-containing thin films, such as silicon
nitride (SiNx). Its application is of interest in the fabrication of advanced electronic devices.
Proper handling and precise delivery of this precursor are critical for achieving desired film
properties and ensuring experimental reproducibility.

Precursor Properties

A thorough understanding of the physical and chemical properties of octachlorotrisilane is
essential for designing a reliable delivery system.
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Property Value Reference
Molecular Formula SizCls

Molecular Weight 367.88 g/mol

Physical State Liquid

Boiling Point 213-215°C

Vapor Pressure 10 mm Hg @ 90 °C

Density 1.621 g/cm3

Vapor Pressure Data:
The vapor pressure of octachlorotrisilane can be calculated using the Antoine equation:
logio(P) =A-(B/ (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

Parameter Value Temperature Range (K)
A 5.65654 319.4 to 484.6
B 2777.399 319.4t0 484.6
C 6.336 319.4t0 484.6

Data sourced from the NIST Chemistry WebBook.

Experimental Setup for Precursor Delivery

A typical setup for the delivery of octachlorotrisilane involves a stainless steel bubbler, a
carrier gas, mass flow controllers (MFCs), and heated delivery lines.

Key Components:

e Octachlorotrisilane Precursor: Stored in a stainless steel bubbler.
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o Carrier Gas: An inert gas, typically high-purity argon (Ar) or nitrogen (Nz2), is used to transport
the precursor vapor.

o Mass Flow Controllers (MFCs): To precisely control the flow rate of the carrier gas.

e Bubbler: A vessel designed to hold the liquid precursor and allow the carrier gas to bubble
through it, becoming saturated with the precursor vapor.

o Heated Delivery Lines: All lines between the bubbler and the deposition chamber must be
heated to a temperature above the bubbler temperature to prevent precursor condensation.

Deposition Chamber: The reactor where the thin film deposition occurs (CVD or ALD).

Experimental Workflow Diagram
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Caption: Experimental workflow for SisCls delivery.

Experimental Protocols
Protocol for Atomic Layer Deposition of Silicon Nitride

This protocol is based on the successful deposition of stoichiometric silicon nitride films using
octachlorotrisilane and ammonia (NHs) as precursors.
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4.1.1. Deposition Parameters:

Parameter Value

Precursor Octachlorotrisilane (SizCls)
Co-reactant Ammonia (NHs)

ALD Temperature Window 285-520°C

Deposition Temperature 520 °C

Growth Rate 0.22 nm/cycle

4.1.2. Step-by-Step Procedure:

o System Preparation:

[e]

Ensure the ALD reactor and all delivery lines are clean and leak-tight.

o

Heat the ALD reactor to the desired deposition temperature (e.g., 520 °C).

o

Heat the octachlorotrisilane bubbler to a stable temperature to achieve the desired vapor
pressure (e.g., 80-100 °C).

o

Heat all precursor delivery lines to a temperature at least 10-20 °C higher than the bubbler
temperature to prevent condensation.

e Precursor Delivery and Deposition Cycle:
o Step 1: SisCls Pulse:

» Introduce the SisCls vapor into the reactor using a carrier gas (e.g., Ar) at a controlled
flow rate. The pulse time should be sufficient for the precursor to adsorb and saturate
the substrate surface.

o Step 2: Purge:
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» Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted SisCls and
byproducts.

o Step 3: NHs Pulse:

» [Introduce ammonia (NHs) gas into the reactor. The NHs will react with the adsorbed
Si3Cls layer to form silicon nitride.

o Step 4: Purge:

» Purge the reactor with an inert gas to remove any unreacted NHs and reaction
byproducts.

e Repeat Cycles:

o Repeat the four-step cycle until the desired film thickness is achieved.

Calculating Precursor Molar Flow Rate

The molar flow rate of the delivered precursor can be estimated using the following equation,
assuming the carrier gas is fully saturated with the precursor vapor in the bubbler:

Fprecursor = (Pprecursor / (Pbubbler - Pprecursor)) * Fcarrier

Where:

Fprecursor is the molar flow rate of the precursor.

Pprecursor is the vapor pressure of the precursor at the bubbler temperature.

Pbubbler is the total pressure inside the bubbler.

Fcarrier is the molar flow rate of the carrier gas.

Safety Precautions

Octachlorotrisilane is a hazardous chemical and must be handled with appropriate safety

measures.
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o Toxicity: It is classified as a toxic and corrosive material. Inhalation of vapors can cause
severe respiratory irritation.

e Reactivity: It reacts violently with water, releasing hydrogen chloride (HCI) gas. Therefore, it
must be handled in a dry, inert atmosphere.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

o Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-
ventilated area away from moisture.

Logical Relationship for Safe Handling

Hazard Identification

Toxic & Corrosive Reacts with Water

/ '/ Control Measures \‘ \

Work in Fume Hood Wear Appropriate PPE Handle under Inert Atmosphere Store in Dry Location

Click to download full resolution via product page
Caption: Safety logic for handling SisCls.
 To cite this document: BenchChem. [Application Notes and Protocols for Octachlorotrisilane
Precursor Delivery]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b080584#experimental-setup-for-octachlorotrisilane-
precursor-delivery]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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